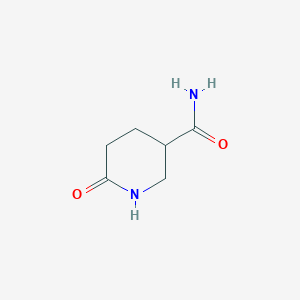

6-Oxopiperidine-3-carboxamide

描述

6-Oxopiperidine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidine-3-carboxamide typically involves the reaction of acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst . This reaction leads to the formation of 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides . The structures of the obtained compounds are confirmed using IR, 1H, and 13C NMR spectroscopy methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

化学反应分析

Types of Reactions: 6-Oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

科学研究应用

6-Oxopiperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

作用机制

The mechanism of action of 6-Oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, leading to neuroprotective effects . These interactions highlight the compound’s potential in treating neurological disorders.

相似化合物的比较

6-Oxopiperidine-2-carboxylic acid: This compound is structurally similar and is associated with penicillin V production.

2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: These compounds share a similar core structure and exhibit antimicrobial and analgesic activities.

Uniqueness: 6-Oxopiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

生物活性

6-Oxopiperidine-3-carboxamide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

Target Enzymes

The primary target for this compound is the ω-amidase enzyme and Pim-1 kinase , both of which play crucial roles in cell survival and proliferation. The compound interacts with these targets through the glutaminase II pathway , which is vital for nitrogen and sulfur metabolism in mammals. This interaction is particularly significant in liver and kidney tissues, where these pathways are most active.

Biochemical Pathways

this compound influences several key biochemical pathways:

- Glutaminase II Pathway

- Asparaginase II Pathway

These pathways are involved in amino acid metabolism, impacting cellular functions such as energy production and apoptosis regulation.

Pharmacological Properties

Pharmacokinetics

The compound exhibits good oral bioavailability while not penetrating the blood-brain barrier, making it suitable for systemic administration without central nervous system side effects.

Cellular Effects

Research indicates that this compound can significantly reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis. These effects suggest its potential utility in neuroprotective therapies.

Case Studies

-

Neuroprotection in Ischemic Models

In animal models of cerebral ischemia, administration of this compound led to a marked reduction in neurological deficits and brain damage, indicating its protective role against ischemic injury. -

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds structurally related to it have demonstrated effectiveness against Clostridioides difficile with minimal impact on human gut flora .

Chemical Reactions

This compound can undergo various chemical transformations, enhancing its versatility in synthetic applications:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the oxo group to form corresponding oxo derivatives. |

| Reduction | Converts the oxo group to hydroxyl groups using reducing agents like NaBH4. |

| Substitution | The amide group can participate in substitution reactions with alkyl halides. |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Oxopiperidine-2-carboxylic acid | Similar piperidine core | Associated with penicillin V production |

| 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides | Similar core structure | Exhibits antimicrobial and analgesic activities |

The distinct substitution pattern on the piperidine ring of this compound imparts unique chemical and biological properties compared to its analogs .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-Oxopiperidine-3-carboxamide, and how can purity be rigorously validated?

Methodological Answer:

- Synthesis Routes : Begin with piperidine derivatives as precursors, employing cyclization or carboxamide functionalization strategies. For example, Kanto Reagents’ protocols for related 6-oxo-piperidine derivatives highlight the use of high-purity reagents and controlled reaction conditions to minimize side products .

- Purity Validation : Combine HPLC (High-Performance Liquid Chromatography) with UV detection (≥97% purity threshold) and LC-MS for molecular confirmation. Reproducibility requires adherence to protocols, including solvent selection and temperature gradients, as outlined in reproducibility guidelines .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Primary Techniques : Use H/C NMR to confirm the piperidine ring and carboxamide group stereochemistry. IR spectroscopy can validate carbonyl (C=O) and amine (N-H) functional groups.

- Cross-Validation : Compare spectral data with literature databases (e.g., PubChem) and computational predictions (DFT calculations). Reference standards, such as those in Kanto Reagents’ catalogs, ensure alignment with known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Systematic Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in IC values may arise from assay conditions (e.g., cell line variability or solvent effects). Replicate experiments under standardized protocols, as emphasized in reproducibility frameworks .

- Meta-Analysis : Aggregate data from primary literature, distinguishing between in vitro vs. in vivo models. Use statistical tools (e.g., funnel plots) to identify publication bias or methodological outliers .

Q. What computational strategies are recommended to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. Validate predictions with experimental data (e.g., X-ray crystallography of ligand-enzyme complexes).

- Dynamic Simulations : Perform molecular dynamics (MD) simulations over ≥100 ns to assess stability of binding poses. Cross-reference with thermodynamic parameters (ΔG binding) from isothermal titration calorimetry (ITC) .

Q. How can a hypothesis-driven study on the mechanism of action of this compound be structured using research frameworks?

Methodological Answer:

- PICO Framework : Define P opulation (target enzyme or cell type), I ntervention (compound concentration/dose), C omparison (positive/negative controls), O utcome (e.g., inhibition rate, conformational changes).

- Hypothesis Testing : Formulate null and alternative hypotheses (e.g., “this compound does not alter Enzyme X’s kinetics”). Use dose-response assays and kinetic modeling (Michaelis-Menten analysis) to test specificity .

Q. Data Analysis and Reporting

Q. What strategies ensure robust statistical interpretation of this compound’s dose-response data?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism. Report values and confidence intervals.

- Outlier Management : Apply Grubbs’ test to exclude anomalies. Transparently document excluded data points in supplementary materials .

Q. How should researchers address variability in synthetic yields across laboratories?

Methodological Answer:

- Protocol Harmonization : Share detailed step-by-step procedures (e.g., stirring time, inert atmosphere conditions) via platforms like protocols.io .

- Error Analysis : Use factorial design experiments to identify critical variables (e.g., catalyst purity, solvent grade). Collaborative inter-lab studies can benchmark reproducibility .

属性

IUPAC Name |

6-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。